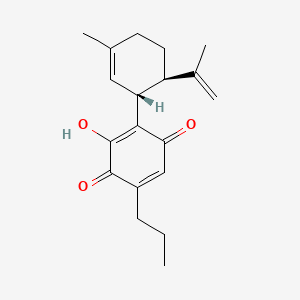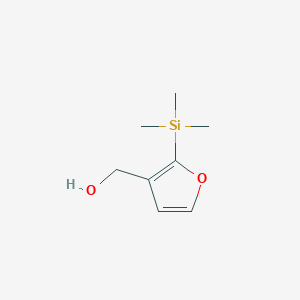
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of glucopyranoside, where the glucose moiety is esterified with 3,4,5-trimethoxybenzoic acid. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside typically involves the esterification of glucopyranoside with 3,4,5-trimethoxybenzoic acid. The process begins with the activation of 3,4,5-trimethoxybenzoic acid using thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride . This intermediate is then reacted with glucopyranoside in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: The methoxy groups on the benzoyl moiety can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Hydrolysis: Glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted benzoyl glucopyranosides.
Applications De Recherche Scientifique
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is not fully understood. it is believed to interact with various molecular targets and pathways. The methoxy groups on the benzoyl moiety may play a role in modulating biological activity by affecting the compound’s binding affinity to specific receptors or enzymes . Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
1-O-(3,4,5-Trimethoxybenzoyl)-beta-L-galactopyranose: Similar structure but with a galactose moiety instead of glucose.
3,4,5-Trimethoxybenzoyl chloride: The precursor used in the synthesis of the glucopyranoside derivative.
3,4,5-Trimethoxybenzoic acid: The parent acid used to form the benzoyl chloride intermediate.
Uniqueness: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is unique due to its specific ester linkage and the presence of multiple methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H22O10 |
|---|---|
Poids moléculaire |
374.34 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H22O10/c1-22-8-4-7(5-9(23-2)14(8)24-3)15(21)26-16-13(20)12(19)11(18)10(6-17)25-16/h4-5,10-13,16-20H,6H2,1-3H3 |
Clé InChI |
QRWNMJBTANFMHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)



![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)






![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)


